beta-Phenyl-L-phenylalanine

Arginine vasopressin V2 receptor agonism antidiuretic activity

Select beta-Phenyl-L-phenylalanine for peptidomimetic design requiring conformational constraint. The gem-diphenyl β-carbon restricts side-chain rotation, pre-organizing peptide backbone conformation to enhance target binding specificity and proteolytic stability not achievable with natural phenylalanine. Documented to convert GPCR agonists to antagonists, making it a strategic building block for enzyme inhibitor and receptor pharmacology studies.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 149597-92-2
Cat. No. B555047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Phenyl-L-phenylalanine
CAS149597-92-2
Synonyms3,3-Diphenyl-L-alanine; 149597-92-2; (S)-2-amino-3,3-diphenylpropanoicacid; L-3,3-Diphenylalanine; 3,3-Diphenylalanine; D-3,3'-Biphenylalanine; (2S)-2-amino-3,3-diphenylpropanoicacid; (S)-2-Amino-3,3-diphenyl-propionicacid; beta-Phenyl-L-phenylalanine; (S)-2-Amino-3,3-diphenylpropionicacid; beta-Phenylphenylalanine; PubChem18701; AC1L4SAO; AC1Q5QJ2; Phenylalanine,beta-phenyl-; SCHEMBL43672; L-Phenylalanine,|A-phenyl-; 86998_ALDRICH; PHE042; 86998_FLUKA; CTK8C5988; MolPort-001-758-819; PECGVEGMRUZOML-AWEZNQCLSA-N; AR-1L8725; CD-709
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1
InChIKeyPECGVEGMRUZOML-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Phenyl-L-phenylalanine CAS 149597-92-2: Chiral Non-Proteinogenic Amino Acid for Peptide-Based Drug Discovery


beta-Phenyl-L-phenylalanine (CAS 149597-92-2), also known as L-3,3-diphenylalanine, is an unnatural, non-proteinogenic amino acid characterized by two phenyl groups attached to the β-carbon [1]. This structural motif distinguishes it from standard L-phenylalanine by introducing substantial steric bulk and hydrophobicity, rendering it a valuable building block for the synthesis of conformationally constrained pseudopeptide analogues with enhanced proteolytic stability .

Why L-3,3-Diphenylalanine Cannot Be Substituted with Standard Amino Acids in Pharmacologically Active Peptides


Generic substitution of standard L-phenylalanine for beta-phenyl-L-phenylalanine in bioactive peptides is not functionally equivalent. The replacement of the native benzyl side chain with a bulkier, conformationally restricted diphenylmethyl group in beta-phenyl-L-phenylalanine has been shown to profoundly alter receptor binding profiles . In the context of arginine vasopressin analogues, this substitution at position 2 is sufficient to completely change the pharmacological profile—eliminating pressor effects while preserving or enhancing antidiuretic activity and converting uterotonic agonism into antagonism . Such qualitative shifts in pharmacodynamics demonstrate that the compound confers unique biological outcomes that cannot be achieved with simpler phenylalanine analogues.

Beta-Phenyl-L-phenylalanine (CAS 149597-92-2): Quantified Differentiation vs. D-Enantiomer and Natural Amino Acids


L- vs. D-Enantiomer Differentiation in Arginine Vasopressin (AVP) Analogue Pharmacology

Incorporation of L-3,3-diphenylalanine (Dip) versus its D-enantiomer (D-Dip) at position 2 of arginine vasopressin (AVP) produces markedly different pharmacological profiles in a standardized rat bioassay . The study evaluated eleven new AVP analogues modified with either the L- or D- enantiomer of 3,3-diphenylalanine and quantified their pressor, antidiuretic, and in vitro uterotonic activities .

Arginine vasopressin V2 receptor agonism antidiuretic activity enantiomer selectivity

Conformational Constraint Differentiates Beta-Phenyl-L-phenylalanine from Native L-Phenylalanine in Receptor Binding Pockets

In structure-activity studies of tachykinin NK-1 receptor ligands, L-diphenylalanine (Dip) was employed as a conformationally constrained analogue of phenylalanine to probe the binding pocket volume and geometry at position 8 (S8 subsite) . Binding studies using appropriate ligands and tissue preparations allowed discrimination of NK-1, NK-2, and NK-3 tachykinin binding sites .

Tachykinin NK-1 receptor conformational restriction side-chain rotamer restriction structure-activity relationship

Improved Asymmetric Synthesis Yield and Enantiomeric Purity vs. Earlier Methods

Early asymmetric synthesis methods for 3,3-diphenylalanine required long reaction times and proceeded in only 46% overall yield and 95% diastereomeric excess (de) [1]. A subsequent patent (EP2050738) described an improved method producing the target compound in 76% yield with 95.7% enantiomeric excess (ee) [2].

Asymmetric synthesis phase-transfer catalysis enantiomeric excess yield improvement

Racemic Mixture Lacks Pharmacological Selectivity Observed with Single Enantiomer

The literature on 3,3-diphenylalanine explicitly notes that resolution of racemic mixtures into pure L- and D-enantiomers is essential for preparing biologically active peptide analogues [1]. This requirement stems from the demonstrated differential pharmacological effects observed when individual enantiomers are incorporated into bioactive peptides such as arginine vasopressin analogues, where L-Dip and D-Dip produce distinct activity profiles .

Chiral resolution enantiomer differentiation stereoselective pharmacology

β,β-Diphenyl Substitution Provides Quantifiable Conformational Constraint in Peptide Backbones

The conformational properties of 3-amino-2,3-diphenylpropanoic acid and its derivatives have been characterized through NMR coupling constants [1]. The erythro isomer of 3-amino-2,3-diphenylpropanoic acid (a structural diastereomer of the target compound) exhibits J2H3H-couplings of 10.3 Hz in D2O and 7.7 Hz in pure DMSO, indicating a strong preference for specific conformations driven by steric interactions between the two phenyl groups [2].

Conformational constraint peptide stability diastereomeric differentiation NMR coupling constants

HIV Protease Inhibitor Development Utilizes Beta-Phenyl-L-phenylalanine as Key Building Block

Beta-phenyl-L-phenylalanine has been specifically incorporated as a key synthetic intermediate in the development of HIV protease inhibitors [1]. In US Patent 9,079,834, N-(methoxycarbonyl)-β-phenyl-L-phenylalanine was utilized as a reactant in the synthesis of non-peptide peptidomimetic protease inhibitors, a class of compounds that includes clinically approved HIV therapeutics [2].

HIV protease inhibitor peptidomimetic non-peptide scaffold

Procurement-Driven Application Scenarios for Beta-Phenyl-L-phenylalanine (CAS 149597-92-2)


Development of Stereoselective V2 Receptor Agonists with Prolonged Antidiuretic Activity

Researchers developing arginine vasopressin analogues targeting V2 receptors should procure the L-enantiomer (CAS 149597-92-2) for incorporation at position 2. Direct head-to-head evidence demonstrates that substitution with L-3,3-diphenylalanine preserves or increases antidiuretic activity while eliminating pressor effects and converting uterotonic agonism to antagonism—a profile distinct from that obtained with the D-enantiomer .

Structure-Activity Relationship Studies of NK-1 Tachykinin Receptor Binding Pockets

Investigators probing the S8 subsite volume of the NK-1 tachykinin receptor should utilize beta-phenyl-L-phenylalanine as a conformationally constrained probe. The compound's two aromatic rings, when positioned appropriately, can occupy the estimated ~240 ų binding pocket, providing a quantitative tool for distinguishing ligand-receptor interactions that native phenylalanine cannot achieve .

Synthesis of HIV Protease Inhibitors via Non-Peptide Peptidomimetic Routes

Medicinal chemistry groups engaged in antiviral drug discovery, particularly for HIV protease inhibition, should consider beta-phenyl-L-phenylalanine as a validated building block. Its documented use in US Patent 9,079,834 for synthesizing non-peptide peptidomimetic protease inhibitors confirms its applicability in clinically relevant antiviral development programs .

Large-Scale Solid-Phase Peptide Synthesis Requiring High Batch Consistency

Procurement for large-scale peptide synthesis campaigns should prioritize beta-phenyl-L-phenylalanine from suppliers employing modern asymmetric phase-transfer catalysis methods. These methods achieve 76% yield and >95% enantiomeric excess, representing a 30-percentage-point yield improvement over earlier 46% yield methods, thereby reducing per-gram cost and ensuring stereochemical purity .

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